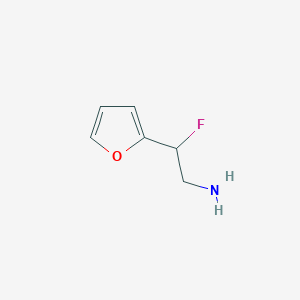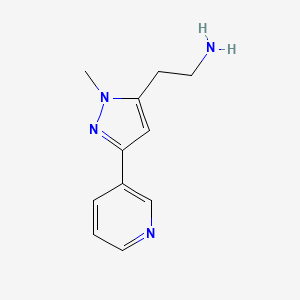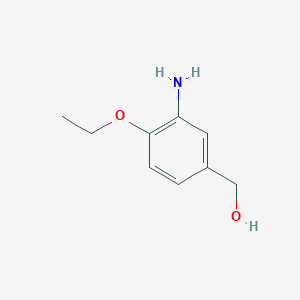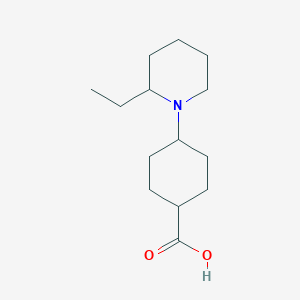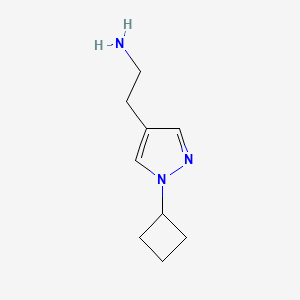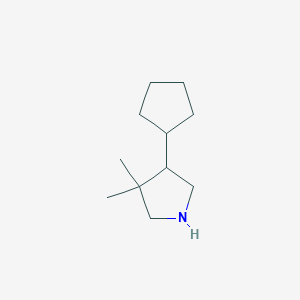
4-Cyclopentyl-3,3-dimethylpyrrolidine
説明
4-Cyclopentyl-3,3-dimethylpyrrolidine (4-CPD) is a cyclic organic compound that has been studied for its uses in a variety of scientific research applications. It is an important building block in organic synthesis and has been used in the synthesis of a variety of compounds. 4-CPD is a colorless liquid with a boiling point of 162 °C and a melting point of -42 °C.
科学的研究の応用
Cyclodextrins and Cyclotides in Drug Delivery and Biomedical Research
Cyclodextrins in Drug Delivery
Cyclodextrins are cyclic oligosaccharides that have found extensive applications in drug delivery systems. Due to their ability to form host–guest inclusion complexes, they significantly enhance the solubility, stability, and bioavailability of pharmaceuticals. Cyclodextrins are utilized in various areas including pharmaceuticals, cosmetics, and food industries, indicating their versatility and potential in improving drug delivery technologies (Sharma & Baldi, 2016).
Cyclotides as Drug Design Templates
Cyclotides are plant-derived peptides characterized by their cyclic backbone and cystine knot motifs. Their unique structure renders them exceptionally stable, making them attractive scaffolds for drug design. Cyclotides exhibit a range of bioactivities including anti-HIV and antimicrobial effects. They are considered promising templates for developing new therapeutic peptides, showcasing potential in cancer, cardiovascular disease, and infectious disease treatments (Craik et al., 2012).
Advances in Molecular Modeling and Chemical Analysis
Molecular Modeling in Cyclodextrins
Research in molecular modeling has deepened the understanding of cyclodextrins' structural, dynamic, and energetic features. These studies have been pivotal in exploring cyclodextrins' applications further in drug delivery systems, indicating the importance of computational tools in advancing drug formulation and delivery research (Zhao et al., 2016).
Use of Cyclodextrins in Mycotoxin Detection
Cyclodextrins have also been explored for their potential in modifying fluorescence properties for the detection of mycotoxins. This application underscores the versatility of cyclodextrins beyond drug delivery, highlighting their role in enhancing analytical methods for food safety and environmental monitoring (Maragos et al., 2008).
作用機序
The mechanism of action, biochemical pathways, and pharmacokinetics of a compound depend on its specific chemical structure and properties. Generally, pyrrolidines can interact with various biological targets, such as enzymes, receptors, and ion channels, leading to changes in cellular functions . The exact targets and mode of action would depend on the specific substituents on the pyrrolidine ring.
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by factors such as its size, polarity, and solubility. These properties can affect the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
The action of a compound can also be influenced by environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound and its interaction with its targets .
特性
IUPAC Name |
4-cyclopentyl-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-11(2)8-12-7-10(11)9-5-3-4-6-9/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQAICMLCHZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentyl-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



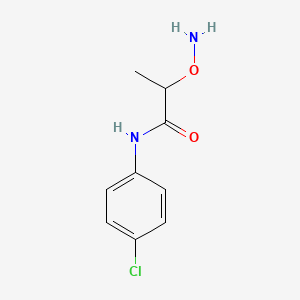
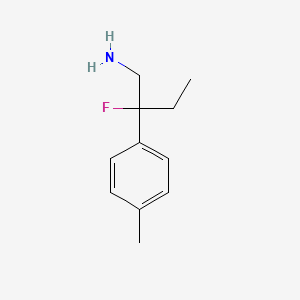
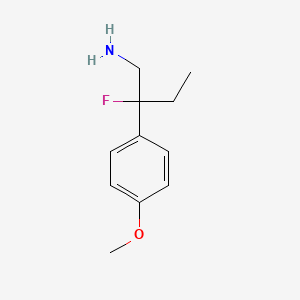
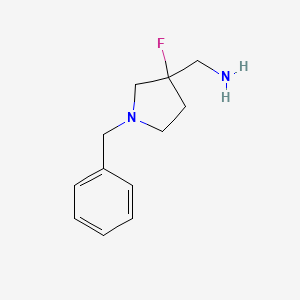
![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1470326.png)
![N-methylspiro[4.5]decan-8-amine](/img/structure/B1470329.png)
![4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1470330.png)
